![molecular formula C15H9Cl2FN2S B3740028 N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B3740028.png)
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Overview
Description
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as DFTZ, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thiazole compounds, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been proposed that N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis, which ultimately results in the death of cancer cells.
Biochemical and physiological effects:
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα and DNA polymerase α. These enzymes are involved in DNA replication and repair, and their inhibition can lead to the induction of apoptosis. N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has also been found to induce cell cycle arrest in cancer cells, which can prevent their proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound. However, one limitation of using N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions that could be explored in the field of N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine research. One area of interest is the development of N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine analogues that have improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which could lead to the identification of new targets for cancer therapy. Additionally, the use of N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine in combination with other anticancer agents could be explored to enhance its efficacy.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively investigated for its potential as an anticancer agent. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was found to inhibit the growth of human breast cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Another study published in the same journal showed that N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibited antiproliferative activity against human colon cancer cells.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-10-5-11(17)7-13(6-10)19-15-20-14(8-21-15)9-1-3-12(18)4-2-9/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBANKNHHYSDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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